Z36-MP5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

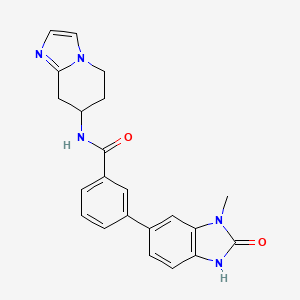

C22H21N5O2 |

|---|---|

分子量 |

387.4 g/mol |

IUPAC名 |

3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide |

InChI |

InChI=1S/C22H21N5O2/c1-26-19-12-15(5-6-18(19)25-22(26)29)14-3-2-4-16(11-14)21(28)24-17-7-9-27-10-8-23-20(27)13-17/h2-6,8,10-12,17H,7,9,13H2,1H3,(H,24,28)(H,25,29) |

InChIキー |

WMNKOBKIMIZAKP-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C=CC(=C2)C3=CC(=CC=C3)C(=O)NC4CCN5C=CN=C5C4)NC1=O |

製品の起源 |

United States |

Foundational & Exploratory

Z36-MP5: A Novel Mi-2β Inhibitor Reversing Immunotherapy Resistance in Melanoma

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Metastatic melanoma remains a significant clinical challenge, with a substantial number of patients exhibiting primary or acquired resistance to immune checkpoint inhibitors. Recent research has identified the chromatin remodeling enzyme Mi-2β as a key melanoma-intrinsic factor that promotes immune evasion. Z36-MP5, a novel small molecule inhibitor, has been developed to specifically target the ATPase activity of Mi-2β. This technical guide elucidates the core mechanism of action of this compound in melanoma, detailing its effects on intracellular signaling pathways, the tumor microenvironment, and its synergistic activity with anti-PD-1 immunotherapy. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and immunotherapy.

Core Mechanism of Action: Inhibition of the Mi-2β/EZH2 Axis

This compound functions as an ATP-competitive inhibitor of Mi-2β, a member of the chromodomain helicase DNA-binding (CHD) family of proteins.[1] In melanoma cells, Mi-2β plays a critical role in suppressing the innate immune response, thereby facilitating immune evasion.[1][2] The primary mechanism of this compound revolves around the disruption of a specific epigenetic silencing pathway mediated by Mi-2β.

The established signaling cascade is as follows:

-

Mi-2β and EZH2 Interaction: Mi-2β directly binds to the Enhancer of Zeste Homolog 2 (EZH2), a methyltransferase.[1][2]

-

EZH2 Methylation: This interaction promotes the methylation of EZH2 at the K510 residue.[1][2]

-

H3K27 Trimethylation: The K510-methylated EZH2 subsequently activates the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2]

-

Transcriptional Repression of ISGs: H3K27me3 is a well-characterized repressive histone mark. Its deposition on the promoters of Interferon-γ-stimulated genes (ISGs) leads to chromatin condensation and transcriptional silencing of these genes.[1][2] Key ISGs suppressed by this pathway include the chemokines Cxcl9 and Cxcl10, which are crucial for recruiting cytotoxic T lymphocytes into the tumor microenvironment.[1][3]

By inhibiting the ATPase activity of Mi-2β, this compound prevents the initial step in this cascade. This leads to a reduction in EZH2 methylation and subsequent H3K27 trimethylation, ultimately reactivating the transcription of ISGs.[1][2] This restored expression of chemokines enhances the recruitment of immune cells, converting an immunologically "cold" tumor into a "hot" one that is susceptible to immune checkpoint blockade.[1]

Signaling Pathway Diagram

Caption: this compound inhibits Mi-2β, disrupting the EZH2-H3K27 repressive pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Notes |

| IC50 vs. Mi-2β | ~0.013 µM | - | Demonstrates potent enzymatic inhibition.[3] |

| Inhibition Type | ATP-competitive | - | IC50 increases with higher ATP concentrations.[1] |

| Target Gene Induction | Effective at 25 µM | B16F10 | Increased expression of Cxcl9 and Cxcl10.[1] |

Table 2: In Vivo Efficacy in Murine Melanoma Models

| Treatment Group | Endpoint | Observation | Mouse Model |

| This compound (30mg/kg) | CD8+ T-cell Infiltration | Moderate increase in Tumor-Infiltrating Lymphocytes (TILs).[3] | B16F10 & BRafV600E/Ptennull |

| This compound + anti-PD-1 (10mg/kg) | CD8+ T-cell Infiltration | Significant, augmented increase in CD8+ TILs.[2][3] | B16F10 & BRafV600E/Ptennull |

| This compound + anti-PD-1 | T-cell Activation Markers | Upregulation of GZMB, CD69, IFN-γ, CD25, CD107 in CD8+ T cells.[1][3] | BRafV600E/Ptennull |

| This compound + anti-PD-1 | Survival | Significantly extended tumor survival.[3] | BRafV600E/Ptennull |

| This compound (with CD8 T-cell neutralization) | Tumor Growth | Therapeutic effect completely abolished.[2] | BRafV600E/Ptennull |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols employed in the evaluation of this compound.

Cell Lines and Culture

-

Cell Line: B16F10 murine melanoma cell line was utilized for in vitro experiments.[1]

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere with 5% CO2.

In Vivo Murine Melanoma Models

-

Syngeneic Model: B16F10 cells were subcutaneously injected into C57BL/6 mice.[2]

-

Genetically Engineered Model: The Tyr::CreER;BRafCA;Ptenlox/lox mouse model was used to generate spontaneous melanomas upon tamoxifen administration.[3]

-

Treatment Regimen:

-

Monitoring: Tumor volume was measured regularly, and mouse survival was monitored.[2][3]

Molecular and Cellular Assays

-

Quantitative Real-Time PCR (RT-qPCR): Used to measure the expression levels of ISGs (Cxcl9, Cxcl10) in B16F10 cells following treatment with this compound.[1]

-

Chromatin Immunoprecipitation (ChIP): Performed to assess the binding of Mi-2β to the promoter regions of target genes.[2]

-

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq): Utilized to analyze changes in chromatin accessibility of ISGs following Mi-2β modulation.[1][2]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Employed to measure the secreted protein levels of Cxcl9 and Cxcl10 from melanoma cells.[2]

Immunological Assays

-

Flow Cytometry: Tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently-labeled antibodies to quantify tumor-infiltrating lymphocyte populations (CD45+, CD8+, CD4+). Activation markers (GZMB, CD69, IFN-γ, etc.) on CD8+ T cells were also analyzed.[1][2]

-

CD8+ T-cell Neutralization: In vivo depletion of CD8+ T cells was achieved by administering neutralizing antibodies to assess the dependency of this compound's therapeutic effect on this cell population.[2]

-

Melanoma-T-cell Co-culture: B16F10 melanoma cells were co-cultured with activated Pmel-1 T cells (which recognize a melanoma-specific antigen) to evaluate T cell-mediated killing following this compound stimulation.[3]

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound in melanoma.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a novel vulnerability in melanoma. By inhibiting the Mi-2β-EZH2 epigenetic axis, this compound effectively reverses a key mechanism of immune evasion, reactivating the expression of T-cell-recruiting chemokines. The preclinical data strongly support its role as a sensitizer to immune checkpoint blockade, offering a potential strategy to overcome resistance in non-responsive melanoma patients.[1][2][4]

Future research should focus on:

-

Clinical Translation: Investigating the safety, tolerability, and efficacy of this compound in human clinical trials, both as a monotherapy and in combination with anti-PD-1/PD-L1 antibodies.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy. This could include assessing Mi-2β expression levels or the baseline methylation status of ISG promoters in tumor biopsies.

-

Exploration in Other Malignancies: Determining the applicability of this therapeutic strategy in other cancer types where the Mi-2β/EZH2 axis may contribute to immune suppression.

References

Z36-MP5: A Novel Mi-2β Inhibitor for Overcoming Immunotherapy Resistance in Melanoma

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of Z36-MP5, a first-in-class small molecule inhibitor of the Mi-2β ATPase. This compound has been identified as a promising therapeutic agent for sensitizing resistant melanoma tumors to immune checkpoint blockade therapies. This document is intended for researchers, scientists, and drug development professionals interested in the underlying science and therapeutic potential of targeting chromatin remodeling pathways in oncology.

Introduction: The Challenge of Immunotherapy Resistance

Immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, have revolutionized the treatment of various cancers, including melanoma.[1] However, a significant number of patients either do not respond to ICI therapy or develop resistance over time, representing a major clinical challenge.[1] One of the key mechanisms of resistance involves tumor-intrinsic factors that create an immunosuppressive tumor microenvironment. Recent research has identified the chromatin remodeling protein Mi-2β (also known as CHD4) as a critical effector in regulating the adaptive anti-tumor immune response in melanoma.[2][3] Mi-2β actively suppresses the expression of interferon-stimulated genes (ISGs), which are crucial for attracting and activating cytotoxic T cells. This compound was developed to directly target this mechanism, offering a new strategy to overcome immunotherapy resistance.[2][4]

Discovery of this compound

This compound was identified through a targeted screening campaign aimed at discovering potent and selective inhibitors of the Mi-2β ATPase. The initial screening utilized a FRET-based nucleosome repositioning assay to measure the chromatin modulatory activity of Mi-2β in vitro.[5] This led to the identification of a lead compound, Z36, which was subsequently optimized to yield this compound with significantly improved potency.[3]

The discovery process followed a logical workflow, beginning with a high-throughput in vitro screen and progressing to cellular and in vivo models to confirm activity and therapeutic potential.

Caption: Workflow for the discovery and validation of this compound.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process performed under standard laboratory conditions. All reactions are monitored by thin-layer chromatography, and the final product is purified using flash chromatography with a silica gel (200–300 mesh) stationary phase.[6]

-

Step 1: Starting Material Preparation: Commercially available starting materials (details proprietary) are dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to 0°C.

-

Step 2: Coupling Reaction: A coupling agent is added dropwise to the solution, and the reaction is stirred for 12 hours, allowing it to slowly warm to room temperature.

-

Step 3: Work-up and Extraction: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Step 4: Purification: The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Step 5: Final Product Characterization: The purified this compound is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity (>98%).

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the ATPase activity of Mi-2β.[2] This inhibition sets off a downstream signaling cascade that ultimately reverses the immunosuppressive state within the tumor microenvironment. Mechanistically, Mi-2β binds to the histone methyltransferase EZH2 and promotes the methylation of EZH2 at lysine 510 (K510).[2] This event activates the trimethylation of Histone 3 at Lysine 27 (H3K27me3), a repressive epigenetic mark, at the promoter regions of key IFN-γ-stimulated genes (ISGs) like CXCL9 and CXCL10.[2][3] By suppressing the transcription of these chemokines, the tumor prevents the recruitment of cytotoxic CD8+ T cells, leading to immune evasion.[5] this compound, by blocking Mi-2β's ATPase function, prevents this entire cascade, restoring ISG expression and promoting an anti-tumor immune response.[2][6]

Caption: this compound inhibits the Mi-2β pathway to restore T cell recruitment.

Quantitative Data and In Vitro Activity

This compound demonstrates potent and specific inhibition of Mi-2β. Its inhibitory activity was measured across various assays, confirming its superiority over the initial lead compound and its effectiveness in cellular contexts.[3]

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Condition |

|---|---|---|

| Mi-2β IC₅₀ | 0.16 ± 0.013 µM | FRET Nucleosome Repositioning |

| Potency vs. Z36 | ~85-fold higher | FRET Nucleosome Repositioning |

| ATP Competition | IC₅₀ increases with ATP concentration | ATPase Activity Assay |

| Cellular Activity | Significant induction of T cell-mediated killing | Co-culture Assay |

Table 2: Preclinical Efficacy in Melanoma Models

| Parameter | Observation | Model System |

|---|---|---|

| Tumor Growth | Strong anti-tumor activity | B16F10 Mouse Melanoma |

| CD8+ T Cell Infiltration | Significantly increased | Tumor-infiltrating lymphocyte analysis |

| Activation Markers | Upregulation of Granzyme B (GZMB) | Flow Cytometry |

| Toxicity | No significant toxicity observed | In vivo mouse models |

Key Experimental Protocols

The characterization of this compound relied on specific, reproducible experimental methods.

This in vitro assay was used for the primary screen and to determine the IC₅₀ of inhibitors.[5]

-

Principle: A nucleosome substrate is labeled with a FRET pair (e.g., Cy3 and Cy5). Mi-2β, in the presence of ATP, remodels the nucleosome, changing the distance between the fluorophores and thus altering the FRET signal.

-

Protocol:

-

Recombinant human Mi-2β is incubated with the FRET-labeled nucleosome substrate in assay buffer.

-

This compound (or control vehicle) is added at varying concentrations.

-

The reaction is initiated by the addition of ATP.

-

The FRET signal is monitored over time by measuring Cy5 emissions after excitation at the Cy3 absorption maximum.[3]

-

The rate of change in the FRET signal is used to calculate Mi-2β activity, and IC₅₀ values are determined from dose-response curves.

-

Caption: Protocol for the in vitro FRET-based screening assay.

This protocol was used to quantify the effect of this compound on the tumor immune microenvironment in vivo.[6]

-

Principle: Tumors from treated and control animals are harvested, dissociated into single-cell suspensions, and stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD4, CD8) for analysis by flow cytometry.

-

Protocol:

-

At the study endpoint, tumors are excised from mice treated with vehicle, this compound, anti-PD-1, or a combination.

-

Tumors are mechanically and enzymatically digested to create a single-cell suspension.

-

Cells are incubated with a cocktail of antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-GZMB).

-

Stained cells are analyzed on a multi-color flow cytometer.

-

The percentage of CD8+ T cells and other immune populations within the tumor is quantified.

-

Conclusion

This compound is a potent and specific inhibitor of Mi-2β that reactivates the expression of critical interferon-stimulated genes in the tumor microenvironment.[2] By reversing a key mechanism of immune evasion, this compound restores sensitivity to immune checkpoint blockade in preclinical models of melanoma.[1][4] These findings establish Mi-2β as a viable therapeutic target and highlight this compound as a promising first-in-class agent for combination immunotherapy strategies. Further development and clinical investigation are warranted to translate this novel therapeutic approach to patients with resistant cancers.

References

- 1. bioventures.tech [bioventures.tech]

- 2. Mi-2β promotes immune evasion in melanoma by activating EZH2 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Z36-MP5: A Targeted Approach to Overcoming Immunotherapy Resistance in Melanoma by Inhibiting Mi-2β

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of immune checkpoint inhibitors has revolutionized the treatment landscape for melanoma; however, a significant portion of patients exhibit primary or acquired resistance. This technical guide delves into the core science behind Z36-MP5, a novel small molecule inhibitor targeting the chromatin remodeler Mi-2β (also known as CHD4). By inhibiting the ATPase activity of Mi-2β, this compound effectively reverses a key mechanism of immune evasion in melanoma, thereby sensitizing tumors to anti-PD-1 therapy. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows to facilitate further research and development in this promising area of oncology.

Introduction

Immune checkpoint blockade, particularly therapies targeting the PD-1/PD-L1 axis, has significantly improved outcomes for patients with advanced melanoma. Despite these advances, a substantial number of patients do not respond to or develop resistance to these therapies.[1] A critical mechanism of resistance involves tumor-intrinsic factors that create an immune-excluded microenvironment, preventing the infiltration and activation of cytotoxic T lymphocytes.

Recent research has identified the chromodomain helicase DNA-binding protein 4 (CHD4), commonly known as Mi-2β, as a key epigenetic regulator implicated in immune evasion in melanoma.[2][3] Mi-2β is an ATP-dependent chromatin remodeler that plays a crucial role in transcriptional repression. In the context of melanoma, elevated Mi-2β activity suppresses the expression of interferon-stimulated genes (ISGs), which are essential for recruiting and activating an anti-tumor immune response.[2][4]

This compound is a potent and specific small molecule inhibitor of Mi-2β's ATPase activity.[5] By targeting this enzymatic function, this compound aims to restore the expression of critical chemokines and other immunomodulatory molecules, thereby converting an immune "cold" tumor microenvironment to an immune "hot" one, susceptible to immune checkpoint inhibition. This guide provides a detailed exploration of the preclinical data and methodologies supporting the development of this compound as a promising therapeutic agent.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the Mi-2β ATPase domain.[4] This inhibition sets off a cascade of events that ultimately leads to enhanced anti-tumor immunity.

The Mi-2β-EZH2 Axis in Immune Suppression

Mi-2β is a central component of a repressive epigenetic complex. In melanoma cells, Mi-2β interacts directly with the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[2][3] This interaction is crucial for the subsequent methylation of EZH2, which in turn catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3) on the promoters of interferon-stimulated genes (ISGs) such as CXCL9 and CXCL10.[2][4] This repressive histone mark leads to chromatin condensation and transcriptional silencing of these genes. The suppression of ISGs, particularly key T-cell-attracting chemokines, results in poor T-cell infiltration into the tumor microenvironment, a hallmark of resistance to anti-PD-1 therapy.[2][5]

This compound-Mediated Reversal of Immune Evasion

This compound, by blocking the ATPase activity of Mi-2β, disrupts its chromatin remodeling function. This prevents the Mi-2β-mediated recruitment and activation of EZH2 at ISG promoters.[2] The subsequent decrease in H3K27me3 leads to a more open chromatin state, allowing for the transcriptional activation of ISGs.[2][4] The increased expression and secretion of chemokines like CXCL9 and CXCL10 by melanoma cells actively recruits cytotoxic CD8+ T cells into the tumor.[5] This influx of T cells transforms the tumor microenvironment from "cold" to "hot," making it more susceptible to the cytotoxic effects of T cells and rendering the tumor sensitive to anti-PD-1 therapy.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 vs. Mi-2β | 0.013 µM | FRET-based nucleosome repositioning assay | [5] |

| IC50 vs. Mi-2β | 0.082 µM | Not specified | [6] |

Note: The discrepancy in IC50 values may be due to different assay conditions or methodologies. Further clarification is needed to ascertain the definitive value.

Table 2: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Therapy

| Animal Model | Treatment Group | Tumor Growth Inhibition | Key Outcomes | Reference |

| B16F10 Syngeneic Mouse Model | This compound + anti-PD-1 | Significant reduction in tumor volume and weight compared to either agent alone | Increased infiltration of CD8+ T cells; Enhanced T-cell mediated cytotoxicity | [2][5] |

| Genetically Engineered Mouse Melanoma Model | Loss of Mi-2β + anti-PD-1 | Rescued immune response to immunotherapy | Increased expression of IFN-γ-stimulated genes | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Mi-2β ATPase/Chromatin Remodeling Activity Assay (FRET-based)

This assay is designed to measure the ATP-dependent chromatin remodeling activity of Mi-2β and the inhibitory effect of this compound.

Principle: This assay utilizes a synthetic nucleosome substrate labeled with a Förster Resonance Energy Transfer (FRET) pair (e.g., Cy3 and Cy5). The remodeling activity of Mi-2β alters the distance between the FRET pair, leading to a change in the FRET signal, which can be measured over time.

Materials:

-

Recombinant human Mi-2β protein

-

FRET-labeled mononucleosomes (e.g., EpiDyne™-FRET)

-

ATP solution

-

This compound (or other inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

384-well microplate, low volume, black

-

Plate reader capable of measuring FRET

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FRET-labeled nucleosomes (e.g., 20 nM final concentration), and recombinant Mi-2β (e.g., 10 nM final concentration).

-

Add this compound or vehicle (DMSO) to the desired final concentrations to the appropriate wells. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Immediately begin measuring the FRET signal (e.g., excitation at Cy3 wavelength, emission at both Cy3 and Cy5 wavelengths) at regular intervals (e.g., every 2 minutes) for a total of 60 minutes at 30°C.

-

Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for each time point.

-

Plot the FRET ratio against time to determine the initial reaction velocity.

-

To determine the IC50 value of this compound, plot the percentage of inhibition (calculated from the initial velocities) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

In Vivo Melanoma Tumor Model

This protocol describes the establishment of a syngeneic mouse melanoma model to evaluate the in vivo efficacy of this compound in combination with anti-PD-1 therapy.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

B16F10 melanoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound formulation (e.g., dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

-

Anti-mouse PD-1 antibody (or isotype control)

-

Calipers for tumor measurement

Procedure:

-

Culture B16F10 cells to ~80% confluency. Harvest the cells and resuspend them in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of each C57BL/6 mouse.

-

Allow tumors to establish and grow to a palpable size (e.g., ~50-100 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

-

Administer this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection daily.

-

Administer anti-PD-1 antibody (e.g., 10 mg/kg) via i.p. injection every 3 days.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, flow cytometry).

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol outlines the procedure for isolating and analyzing TILs from excised tumors.

Materials:

-

Excised tumors

-

RPMI 1640 medium

-

Collagenase D (1 mg/mL)

-

DNase I (100 µg/mL)

-

Fetal Bovine Serum (FBS)

-

Red Blood Cell Lysis Buffer

-

FACS buffer (PBS with 2% FBS)

-

Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, etc.

-

Flow cytometer

Procedure:

-

Mince the excised tumors into small pieces in a petri dish containing RPMI 1640.

-

Transfer the tissue fragments to a gentleMACS C Tube containing RPMI 1640, Collagenase D, and DNase I.

-

Dissociate the tissue using a gentleMACS Dissociator.

-

Incubate the dissociated tissue at 37°C for 30-60 minutes with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove debris.

-

Wash the cells with RPMI 1640 and centrifuge.

-

Resuspend the cell pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.

-

Wash the cells with FACS buffer and resuspend in a known volume.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Aliquot approximately 1 x 10^6 cells per tube for antibody staining.

-

Stain the cells with a cocktail of fluorescently conjugated antibodies against the desired cell surface markers for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the populations of different immune cells.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol describes the methodology to identify the genomic regions where Mi-2β and specific histone modifications are located.

Materials:

-

Melanoma cell lines (e.g., B16F10)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator

-

Antibodies against Mi-2β, H3K27me3, and IgG (as a control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and lyse the cells to isolate the nuclei.

-

Shear the chromatin by sonication to an average fragment size of 200-500 bp.

-

Perform immunoprecipitation by incubating the sheared chromatin overnight at 4°C with specific antibodies (anti-Mi-2β, anti-H3K27me3, or IgG control).

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Prepare the DNA libraries for sequencing according to the manufacturer's instructions.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify enriched genomic regions.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol is used to assess genome-wide chromatin accessibility changes upon Mi-2β inhibition.

Materials:

-

Melanoma cell lines

-

Lysis buffer

-

Tn5 transposase and tagmentation buffer

-

DNA purification kit

-

PCR reagents for library amplification

-

Reagents for library purification

Procedure:

-

Harvest and lyse a small number of cells (e.g., 50,000) to isolate the nuclei.

-

Perform the transposase reaction by incubating the nuclei with Tn5 transposase, which will simultaneously fragment the DNA and ligate sequencing adapters in open chromatin regions.

-

Purify the tagmented DNA.

-

Amplify the library by PCR.

-

Purify the amplified library to remove primers and small fragments.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify regions of open chromatin and compare between different experimental conditions.

Visualizations

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. EZH2 Homogeneous Assay Kit - Nordic Biosite [nordicbiosite.com]

- 4. Innate immunity based cancer immunotherapy: B16-F10 murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crownbio.com [crownbio.com]

- 6. Video: Experimental Melanoma Immunotherapy Model Using Tumor Vaccination with a Hematopoietic Cytokine [jove.com]

Z36-MP5: A Potent and Selective Inhibitor of the PI3K/Akt/mTOR Pathway

An In-depth Technical Guide on its Biochemical and Cellular Effects

Audience: Researchers, scientists, and drug development professionals.

Abstract: Z36-MP5 is a novel small molecule inhibitor demonstrating high potency and selectivity for the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document provides a comprehensive overview of the biochemical and cellular effects of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization. The data presented herein supports the potential of this compound as a therapeutic agent in oncology and other diseases characterized by aberrant PI3K/Akt/mTOR signaling.

Introduction

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising inhibitor of this pathway, exhibiting sub-nanomolar potency against the p110α isoform of PI3K. This guide details the key experimental findings that elucidate the biochemical and cellular consequences of this compound treatment.

Biochemical Effects of this compound

Kinase Inhibition Profile

This compound was profiled against a panel of lipid and protein kinases to determine its selectivity. The compound demonstrated exceptional selectivity for PI3Kα.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| PI3Kα | 0.8 |

| PI3Kβ | 150 |

| PI3Kδ | 280 |

| PI3Kγ | 450 |

| mTOR | > 10,000 |

| DNA-PK | > 10,000 |

| ATM | > 10,000 |

| ATR | > 10,000 |

Mechanism of Action

Enzyme kinetic studies reveal that this compound is an ATP-competitive inhibitor of PI3Kα. This mode of action prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K pathway.

Cellular Effects of this compound

Inhibition of PI3K Pathway Signaling

The cellular activity of this compound was assessed by measuring the phosphorylation status of key downstream effectors of the PI3K pathway in the MCF-7 breast cancer cell line.

Table 2: Cellular IC₅₀ of this compound on Downstream PI3K Pathway Markers

| Phospho-protein | Cellular IC₅₀ (nM) |

| p-Akt (S473) | 5.2 |

| p-PRAS40 (T246) | 6.1 |

| p-S6K (T389) | 7.5 |

Anti-proliferative Activity

This compound demonstrated potent anti-proliferative effects across a panel of cancer cell lines harboring PIK3CA mutations.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Mutation | GI₅₀ (nM) |

| MCF-7 | Breast | E545K | 8.9 |

| T47D | Breast | H1047R | 10.1 |

| HCT116 | Colon | H1047R | 12.5 |

| A549 | Lung | Wild-type | > 1,000 |

Experimental Protocols

In Vitro Kinase Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the IC₅₀ values of this compound against PI3K isoforms.

-

Reagents: Recombinant human PI3K isoforms, PIP2 substrate, ATP, FRET donor (Europium-chelate labeled anti-GST antibody), FRET acceptor (biotinylated PIP3 detector protein and streptavidin-allophycocyanin).

-

Procedure:

-

Add 5 µL of this compound dilution series in assay buffer to a 384-well plate.

-

Add 5 µL of PI3K enzyme and 5 µL of PIP2 substrate.

-

Initiate the reaction by adding 5 µL of ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add the detection mix.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET enabled plate reader.

-

Western Blotting for Phospho-protein Analysis

-

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a concentration range of this compound for 2 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20 µg of protein per lane on a 4-12% Bis-Tris gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-Akt S473, anti-Akt) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Cell Proliferation Assay

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, treat with a serial dilution of this compound.

-

Incubate for 72 hours.

-

Add CellTiter-Glo® reagent to each well.

-

Measure luminescence to determine cell viability.

-

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits the PI3K signaling pathway.

Z36-MP5: A Novel Small Molecule Reactivator of Interferon-Stimulated Gene Transcription for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Recent advancements in cancer immunotherapy have highlighted the critical role of the tumor microenvironment in dictating therapeutic efficacy. A key mechanism of tumor immune evasion involves the epigenetic silencing of interferon-stimulated genes (ISGs), which are crucial for orchestrating an effective anti-tumor immune response. This whitepaper provides a comprehensive technical overview of Z36-MP5, a novel small molecule inhibitor of the chromatin remodeling enzyme Mi-2β. By targeting Mi-2β, this compound effectively reactivates ISG transcription, thereby converting immunologically "cold" tumors into "hot" tumors more susceptible to immune checkpoint blockade. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Challenge of Immune Evasion in Cancer Therapy

A significant hurdle in cancer immunotherapy is the ability of tumor cells to evade the host immune system. One of the primary mechanisms of this immune escape is the suppression of interferon signaling pathways. Interferon-gamma (IFN-γ), a critical cytokine secreted by activated T cells, normally triggers the transcription of a battery of ISGs. These genes encode for proteins involved in antigen presentation, recruitment of immune cells, and direct anti-proliferative and pro-apoptotic effects on tumor cells. However, in many cancers, epigenetic silencing mechanisms are employed to suppress ISG expression, rendering the tumor resistant to immune attack.

The chromatin remodeling enzyme Mi-2β has been identified as a key player in this process. In melanoma and potentially other cancers, Mi-2β is instrumental in silencing ISG transcription, thereby promoting immune evasion.[1][2][3] The development of targeted inhibitors against Mi-2β, such as this compound, presents a promising therapeutic strategy to reverse this immunosuppressive state and enhance the efficacy of immunotherapies like anti-PD-1.[1][3]

This compound: Mechanism of Action

This compound is a potent and specific inhibitor of the ATPase activity of Mi-2β.[1] Its mechanism of action in reactivating ISG transcription involves a multi-step process that reverses the epigenetic silencing mediated by Mi-2β.

The core signaling pathway is as follows:

-

Inhibition of Mi-2β: this compound directly binds to the ATP-binding pocket of Mi-2β, functioning as an ATP-competitive inhibitor and effectively blocking its chromatin remodeling activity.[1]

-

Disruption of Mi-2β-EZH2 Interaction: The inhibition of Mi-2β prevents it from binding to and activating the methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3]

-

Reduction of EZH2-mediated H3K27 Trimethylation: This disruption prevents the Mi-2β-dependent methylation of EZH2 at lysine 510 (K510), which is a prerequisite for the subsequent trimethylation of Histone H3 at lysine 27 (H3K27me3) at the promoter regions of ISGs.[1][2][3] H3K27me3 is a well-established repressive histone mark.

-

Increased Chromatin Accessibility and ISG Reactivation: The reduction in H3K27me3 leads to a more open chromatin structure at the ISG promoters. This increased accessibility allows for the binding of transcription factors and the reactivation of ISG transcription, leading to the expression of crucial chemokines like CXCL9 and CXCL10, which are involved in T cell recruitment.[1][4]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 against Mi-2β | 0.082 ± 0.013 µM | [1][4] |

| Mechanism of Inhibition | ATP-competitive | [1] |

| Selectivity | High selectivity for Mi-2β ATPase over a panel of 233 other ATPases | [1] |

Table 2: Cellular Activity of this compound in B16F10 Melanoma Cells

| Parameter | Concentration | Effect | Reference |

| Induction of ISG Expression | 25 µM | Significant increase in Cxcl9 and Cxcl10 mRNA levels | [1] |

| T Cell-Mediated Cytotoxicity | Stimulation with this compound | Significantly induced T cell-mediated killing of B16F10 cells | [4] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the function of this compound.

Mi-2β ATPase Activity Assay

This assay is crucial for determining the in vitro potency of inhibitors like this compound.

-

Principle: Measures the rate of ATP hydrolysis by recombinant Mi-2β in the presence of varying concentrations of the inhibitor. The amount of ADP produced is quantified, typically using a coupled enzyme reaction that results in a colorimetric or fluorescent readout.

-

General Protocol:

-

Recombinant Mi-2β is incubated with a specific concentration of ATP and varying concentrations of this compound in an appropriate reaction buffer.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of ADP generated is measured using a commercially available ADP-Glo™ Kinase Assay or similar system.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the binding of Mi-2β to the promoter regions of ISGs and to assess the levels of H3K27me3 at these sites.

-

Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., Mi-2β or H3K27me3) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR or sequencing.

-

General Protocol:

-

Melanoma cells are treated with this compound or a vehicle control.

-

Cells are cross-linked with formaldehyde.

-

Chromatin is extracted and sonicated to generate fragments of 200-1000 bp.

-

The sheared chromatin is incubated with an anti-Mi-2β or anti-H3K27me3 antibody overnight.

-

Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.

-

The complexes are washed, and the cross-links are reversed.

-

The DNA is purified and analyzed by qPCR using primers specific for the promoter regions of ISGs like Cxcl9 and Cxcl10.

-

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is employed to assess global changes in chromatin accessibility following the inhibition of Mi-2β by this compound.

-

Principle: The hyperactive Tn5 transposase is used to preferentially cut and ligate sequencing adapters into open chromatin regions. High-throughput sequencing of these fragments reveals the landscape of accessible chromatin.

-

General Protocol:

-

Nuclei are isolated from melanoma cells treated with this compound or a vehicle control.

-

The nuclei are incubated with the Tn5 transposase, which fragments the accessible chromatin and adds sequencing adapters.

-

The DNA fragments are purified and amplified by PCR.

-

The resulting library is sequenced, and the data is analyzed to identify regions with differential chromatin accessibility.

-

T Cell-Mediated Cytotoxicity Assay

This assay evaluates the ability of this compound to enhance the killing of tumor cells by T cells.

-

Principle: Target tumor cells (e.g., B16F10) are co-cultured with activated T cells (e.g., Pmel-1 T cells for melanoma) in the presence of this compound or a vehicle control. The extent of tumor cell lysis is then quantified.

-

General Protocol:

-

B16F10 melanoma cells are seeded in a multi-well plate.

-

The melanoma cells are treated with varying concentrations of this compound.

-

Activated Pmel-1 T cells are added to the wells at a specific effector-to-target ratio.

-

The co-culture is incubated for a defined period.

-

Tumor cell viability is assessed using methods such as lactate dehydrogenase (LDH) release assay, Calcein-AM staining, or flow cytometry-based assays that measure apoptosis markers like Annexin V.

-

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent that targets a key epigenetic mechanism of immune evasion in cancer. By inhibiting Mi-2β and subsequently reactivating ISG transcription, this compound has the potential to sensitize tumors to immune checkpoint inhibitors. The data and protocols presented in this whitepaper provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader field of epigenetic modulators in cancer immunotherapy. Future research should focus on further optimizing the pharmacological properties of this compound, evaluating its efficacy in a wider range of cancer models, and ultimately translating these preclinical findings into clinical applications. The combination of this compound with existing immunotherapies holds the promise of overcoming resistance and improving patient outcomes.

References

Understanding the Z36-MP5 Binding Pocket on Mi-2β: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding interaction between the inhibitor Z36-MP5 and its target, the chromodomain helicase DNA-binding protein 2β (Mi-2β). Mi-2β is a key epigenetic regulator involved in chromatin remodeling and gene silencing. Its inhibition by this compound has emerged as a promising strategy to overcome resistance to immunotherapy in certain cancers. This document details the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate this critical interaction.

The this compound and Mi-2β Interaction

This compound is a potent and specific inhibitor of the ATPase activity of Mi-2β. It functions as an ATP-competitive inhibitor, binding within the ATP-binding pocket of the helicase domain of Mi-2β. This interaction prevents the hydrolysis of ATP, which is essential for the chromatin remodeling function of the NuRD (Nucleosome Remodeling and Deacetylase) complex, of which Mi-2β is a core component.

Molecular Details of the Binding Pocket

The binding of this compound within the ATP-binding pocket of Mi-2β is characterized by a network of hydrogen bonds and hydrophobic interactions that contribute to its high affinity and specificity.

Key interactions include:

-

Hydrogen Bonds:

-

The keto group of this compound forms a hydrogen bond with the side chain of His727 .

-

The amide group's oxygen atom interacts with the backbone of Gly756 via a hydrogen bond.

-

The protonated nitrogen atom of the imidazole group on this compound forms a hydrogen bond with the side chain of Asp873 .

-

-

Hydrophobic Interactions:

-

The methyl group of this compound extends into a solvent-exposed channel, where it is surrounded by the side chains of Tyr729, Leu755, Met966, and Ile1163 , forming significant hydrophobic interactions that stabilize the complex.

-

Quantitative Data

The inhibitory activity of this compound against Mi-2β has been quantified through various in vitro assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 0.082 ± 0.013 µM | In vitro ATPase assay | [1] |

| Binding Mode | ATP-competitive | In vitro ATPase assay with varying ATP concentrations | [1] |

Signaling Pathway and Mechanism of Action

The inhibition of Mi-2β by this compound leads to a cascade of downstream effects that ultimately enhance the anti-tumor immune response. The mechanism involves the reactivation of Interferon-Stimulated Genes (ISGs).

References

Structural Analysis of the Z36-MP5 and Mi-2β Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and functional analysis of the interaction between the chromodomain-helicase-DNA-binding protein 4 (CHD4), also known as Mi-2β, and its targeted inhibitor, Z36-MP5. Mi-2β, a key chromatin remodeling enzyme, has been identified as a critical factor in melanoma immune evasion. The inhibitor, this compound, has been developed to specifically target the ATPase activity of Mi-2β, thereby restoring anti-tumor immune responses. This document summarizes the available quantitative data, details relevant experimental protocols for structural and functional characterization, and provides visual representations of the associated signaling pathways and experimental workflows. While a definitive co-crystal structure of the this compound/Mi-2β complex is not yet publicly available, this guide consolidates the current understanding based on homology modeling and functional assays to serve as a valuable resource for ongoing research and drug development efforts.

Introduction

Mi-2β (CHD4) is a central component of the nucleosome remodeling and deacetylase (NuRD) complex, playing a crucial role in transcriptional repression through its ATP-dependent chromatin remodeling activity.[1] Recent research has implicated Mi-2β in promoting immune evasion in melanoma.[2][3][4][5] Mechanistically, Mi-2β has been shown to control the accessibility of interferon-γ (IFN-γ)-stimulated genes (ISGs). It achieves this by binding to and promoting the methylation of EZH2, which in turn leads to the trimethylation of H3K27 and subsequent inhibition of ISG transcription.[2][3][4]

The small molecule inhibitor, this compound, was developed as a targeted inhibitor of Mi-2β.[2][3][6] By reducing the ATPase activity of Mi-2β, this compound reactivates the transcription of ISGs, thereby sensitizing resistant melanoma models to immune checkpoint inhibitors.[2][3] This makes the structural and functional characterization of the this compound and Mi-2β interaction a critical area of investigation for the development of novel cancer immunotherapies.

Quantitative Data

The following table summarizes the key quantitative data available for the interaction between this compound and Mi-2β.

| Parameter | Value | Method | Reference |

| IC50 of this compound against Mi-2β | 0.082 ± 0.013 µM | ATPase Activity Assay | [6][7] |

| Inhibitory Potential Improvement | ~85-fold greater than parent compound Z36 | ATPase Activity Assay | [6][7] |

Structural Insights from Homology Modeling

In the absence of a solved crystal or cryo-EM structure for the this compound/Mi-2β complex, homology modeling provides valuable insights into the potential binding interactions.

A homology model of the human Mi-2β (CHD4) ATPase domain has been generated using the yeast CHD1 structure (PDB: 3MWY) as a template.[7] The Mi-2β ATPase domain is expected to adopt a canonical helicase fold, characterized by two RecA-like lobes that form the ATP-binding pocket at their interface. This compound, as an ATPase inhibitor, is predicted to bind within this pocket, likely competing with ATP. The methyldihydroimidazopyridinone core of this compound is hypothesized to interact with key residues in the ATP warhead-binding region of Mi-2β.[7]

Experimental Protocols

This section details the standard methodologies required for the expression, purification, and structural and functional analysis of the Mi-2β protein and its interaction with this compound.

Recombinant Mi-2β Expression and Purification

A multi-step chromatography process is typically employed for protein purification.[8][9][10][11][12]

-

Construct Design : The gene encoding human Mi-2β (or its ATPase domain) is cloned into an appropriate expression vector (e.g., pET or pFASTBAC series) with an N- or C-terminal affinity tag (e.g., 6xHis, Strep-tag II, or GST) to facilitate purification. A protease cleavage site (e.g., TEV or PreScission) is often included to enable tag removal.

-

Expression System :

-

Bacterial Expression : Escherichia coli (e.g., BL21(DE3) strain) is a common host for expressing protein domains. Cells are grown to a mid-log phase (OD600 of 0.6-0.8) and induced with IPTG at a reduced temperature (e.g., 16-20°C) overnight to enhance protein solubility.

-

Insect Cell Expression : For the full-length protein, a baculovirus expression vector system (BEVS) in insect cells (e.g., Sf9 or Hi5) is often preferred to ensure proper folding and post-translational modifications.

-

-

Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors, DNase I, and lysozyme (for bacteria). Lysis is achieved through sonication or high-pressure homogenization.

-

Affinity Chromatography : The clarified lysate is loaded onto a column with a resin specific to the affinity tag (e.g., Ni-NTA for His-tags, Strep-Tactin for Strep-tags). After washing, the protein is eluted with a competitive ligand (e.g., imidazole or desthiobiotin).

-

Ion Exchange Chromatography : As an intermediary purification step, the eluate from affinity chromatography is subjected to ion exchange chromatography to separate proteins based on their net charge.

-

Size Exclusion Chromatography (Gel Filtration) : The final purification step involves size exclusion chromatography to separate the protein based on its hydrodynamic radius, which also serves as a quality control step to assess the oligomeric state and remove aggregates.

In Vitro ATPase Activity Assay

The inhibitory effect of this compound on Mi-2β's ATPase activity can be quantified using a colorimetric assay that measures the release of inorganic phosphate (Pi).[13][14][15][16]

-

Reaction Setup : The assay is performed in a 96-well plate format. Each well contains a reaction mixture with a final volume of 50 µL, consisting of purified Mi-2β protein in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT), a fixed concentration of ATP, and varying concentrations of the inhibitor this compound.

-

Incubation : The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).

-

Phosphate Detection : The reaction is stopped, and the amount of liberated Pi is quantified by adding a malachite green-based reagent. This reagent forms a colored complex with free phosphate, and the absorbance is measured at approximately 620-650 nm using a microplate reader.

-

Data Analysis : A standard curve is generated using known concentrations of phosphate. The ATPase activity at each inhibitor concentration is calculated and plotted to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of Mi-2β's enzymatic activity.

Structural Determination Methodologies

X-ray crystallography is a powerful technique for determining the high-resolution atomic structure of proteins and protein-ligand complexes.[17][18][19][20][21]

-

Crystallization : The purified Mi-2β protein (or its ATPase domain) is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, precipitant concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.

-

Data Collection : A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. The crystal is then exposed to a high-intensity X-ray beam at a synchrotron source. The X-rays diffract off the crystal lattice, producing a diffraction pattern that is recorded on a detector.

-

Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the unit cell. The atomic model of the protein-ligand complex is then built into this map and refined to best fit the experimental data.

Cryo-EM is particularly useful for large, flexible, or multi-protein complexes that are difficult to crystallize.[22][23][24][25][26]

-

Sample Preparation : A small volume of the purified Mi-2β/Z36-MP5 complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This vitrification process traps the complexes in a thin layer of amorphous ice.

-

Data Collection : The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected, each containing thousands of randomly oriented particle projections.

-

Image Processing and 3D Reconstruction : Individual particle images are computationally extracted from the micrographs, aligned, and classified. These 2D class averages are then used to reconstruct a 3D density map of the complex.

-

Model Building and Refinement : An atomic model of the Mi-2β/Z36-MP5 complex is built into the cryo-EM density map and refined.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the structural analysis of the this compound/Mi-2β complex.

References

- 1. Mi2, an auto-antigen for dermatomyositis, is an ATP-dependent nucleosome remodeling factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive structural analysis of the ATPase domain of human DNA topoisomerase II beta bound to AMPPNP, ADP, and the bisdioxopiperazine, ICRF193 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive structural analysis of the ATPase domain of human DNA topoisomerase II beta bound to AMPPNP, ADP, and the bisdioxopiperazine, ICRF193 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Mi-2β promotes immune evasion in melanoma by activating EZH2 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protein purification – Protein Expression and Purification Core Facility [embl.org]

- 9. Protein Purification Methods [comis.med.uvm.edu]

- 10. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]

- 11. youtube.com [youtube.com]

- 12. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystallization and preliminary X-ray diffraction analysis of the two distinct types of zebrafish β2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. Cryo-EM structure of the autoinhibited state of myosin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The Cryo-EM structures of two amphibian antimicrobial cross-β amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

In Vitro Activity of Z36-MP5 on Mi-2β ATPase Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the small molecule inhibitor Z36-MP5 on the ATPase function of Mi-2β (also known as CHD4), a key chromatin remodeling enzyme. This document details the quantitative inhibitory effects of this compound, the experimental protocols for assessing its activity, and the relevant biological signaling pathways.

Executive Summary

Mi-2β is an ATP-dependent chromatin remodeler that plays a critical role in regulating gene expression. In certain pathological contexts, such as melanoma, Mi-2β activity contributes to immune evasion by suppressing the transcription of interferon-stimulated genes (ISGs). This compound has been identified as a potent and specific inhibitor of the Mi-2β ATPase function, representing a promising therapeutic strategy to reverse this immunosuppression. This guide summarizes the key findings and methodologies related to the in vitro characterization of this compound.

Quantitative Data Presentation

This compound demonstrates potent inhibitory activity against the ATPase function of Mi-2β. The following table summarizes the key quantitative metric obtained from in vitro assays.

| Compound | Target | Assay Type | IC50 (µM) | Mechanism of Inhibition | Reference |

| This compound | Mi-2β (CHD4) | Nucleosome Repositioning | 0.082 ± 0.013 | ATP-competitive | --INVALID-LINK-- |

Signaling Pathway and Mechanism of Action

Mi-2β is a central component of the Nucleosome Remodeling and Deacetylase (NuRD) complex. In melanoma, Mi-2β plays a crucial role in suppressing the anti-tumor immune response. It achieves this by interacting with and activating EZH2, a histone methyltransferase. This interaction promotes the methylation of EZH2 at lysine 510, which in turn enhances the trimethylation of histone H3 at lysine 27 (H3K27me3) at the promoters of interferon-stimulated genes (ISGs). The increased H3K27me3 leads to chromatin compaction and transcriptional repression of these genes, which are vital for attracting immune cells to the tumor microenvironment. This compound, as an ATP-competitive inhibitor, directly blocks the ATPase activity of Mi-2β. This inhibition prevents the chromatin remodeling activity of the NuRD complex, leading to the reactivation of ISG transcription and subsequent enhancement of the anti-tumor immune response.[1][2]

Experimental Protocols

The determination of Mi-2β ATPase activity and its inhibition by this compound was achieved using a Förster Resonance Energy Transfer (FRET)-based nucleosome repositioning assay.[2] While the precise, detailed protocol from the primary literature is not fully available, the following represents a standard methodology for such an assay.

Objective: To measure the ATP-dependent chromatin remodeling activity of Mi-2β and its inhibition by this compound.

Principle: This assay utilizes a mononucleosome substrate labeled with a FRET donor (e.g., Cy3) on the DNA and a FRET acceptor (e.g., Cy5) on the histone core. In the initial state, the donor and acceptor are in close proximity, resulting in a high FRET signal. Upon addition of ATP, an active Mi-2β enzyme remodels the nucleosome, moving the DNA relative to the histone octamer. This increases the distance between the FRET pair, leading to a decrease in the FRET signal. The rate of this decrease is proportional to the ATPase and remodeling activity of the enzyme.

Materials:

-

Recombinant human Mi-2β (CHD4) enzyme

-

FRET-labeled mononucleosome substrate (e.g., Cy3 on DNA, Cy5 on histone H2A)

-

ATP solution

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

384-well microplate, low-volume, non-binding surface

-

Plate reader capable of measuring Cy3 and Cy5 fluorescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer to the desired concentrations.

-

Reaction Setup:

-

In a 384-well plate, add the FRET-labeled nucleosome substrate to a final concentration of approximately 20 nM.

-

Add the Mi-2β enzyme to a final concentration of approximately 10 nM.

-

Add the this compound dilutions or vehicle control (DMSO).

-

Incubate the enzyme, substrate, and inhibitor mixture for a short period at room temperature to allow for binding.

-

-

Initiation of Reaction:

-

Initiate the remodeling reaction by adding ATP to a final concentration of 2 mM.

-

-

Data Acquisition:

-

Immediately begin reading the fluorescence of the Cy3 donor (excitation ~530 nm, emission ~570 nm) and the Cy5 acceptor (excitation ~650 nm, emission ~670 nm) over time. Readings should be taken at regular intervals (e.g., every 60 seconds) for a total duration of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the FRET ratio (e.g., Cy5 emission / Cy3 emission) for each time point.

-

Plot the FRET ratio as a function of time for each concentration of this compound.

-

Determine the initial rate of the reaction for each concentration by calculating the slope of the linear portion of the curve.

-

Plot the initial rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound is a potent, ATP-competitive inhibitor of Mi-2β ATPase activity. By targeting this key chromatin remodeler, this compound can effectively reactivate the transcription of interferon-stimulated genes that are silenced in certain cancers. The in vitro characterization of this compound provides a strong rationale for its further development as a therapeutic agent, particularly in the context of immuno-oncology. The methodologies described herein offer a robust framework for identifying and characterizing novel inhibitors of Mi-2β and other ATP-dependent chromatin remodeling enzymes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Z36-MP5 and its Effect on Chromatin Remodeling

This technical guide provides a comprehensive overview of the novel Mi-2β inhibitor, this compound, and its role in chromatin remodeling to overcome immunotherapy resistance in cancer.

Introduction to this compound

This compound is a novel small-molecule inhibitor specifically designed to target the ATPase activity of Mi-2β (also known as CHD4), a key protein involved in chromatin remodeling.[1][2] In the context of cancer, particularly melanoma, Mi-2β has been identified as a crucial factor in promoting immune evasion, thereby contributing to resistance to immune checkpoint inhibitors like anti-PD-1 therapy.[1][2][3] this compound has been developed as a therapeutic strategy to counteract this resistance, effectively converting immunotherapy-resistant tumors into sensitive ones.[1][3]

Mechanism of Action: Chromatin Remodeling

The primary mechanism of action of this compound revolves around its ability to modulate the epigenetic landscape of cancer cells. It achieves this by inhibiting the enzymatic activity of Mi-2β, which sets off a cascade of events leading to the reactivation of genes that stimulate an anti-tumor immune response.

The signaling pathway is as follows:

-

Inhibition of Mi-2β ATPase Activity : this compound binds to the ATP-binding pocket of Mi-2β, thereby inhibiting its ATPase activity, which is essential for its chromatin remodeling function.[1][4]

-

Prevention of EZH2 Methylation : Mi-2β is known to bind to and promote the methylation of EZH2 (Enhancer of Zeste Homolog 2) at the K510 position.[1][3] By inhibiting Mi-2β, this compound prevents this methylation event.

-

Reduction of H3K27 Trimethylation : The methylation of EZH2 by Mi-2β is a prerequisite for the subsequent trimethylation of Histone 3 at Lysine 27 (H3K27me3).[1][3] H3K27me3 is a repressive histone mark that leads to gene silencing. This compound's inhibition of the upstream steps prevents the formation of this repressive mark.

-

Reactivation of Interferon-Stimulated Genes (ISGs) : The reduction in H3K27me3 leads to a more open chromatin structure around the promoters of Interferon-Stimulated Genes (ISGs), allowing for their transcription to be reactivated.[1][3]

-

Enhanced Anti-Tumor Immunity : The expression of ISGs is critical for a robust anti-tumor immune response. By reactivating these genes, this compound promotes the infiltration of cytotoxic CD8+ T cells into the tumor and increases the expression of T-cell activation markers such as granzyme B, thereby overcoming resistance to immunotherapy.[2]

Caption: Signaling pathway of this compound in chromatin remodeling.

Quantitative Data

The inhibitory activity of this compound against Mi-2β has been quantified, demonstrating its potency.

| Parameter | Value | Description |

| IC50 | Varies with ATP concentration | The half-maximal inhibitory concentration (IC50) of this compound against Mi-2β is dependent on the concentration of ATP, which is characteristic of an ATP-competitive inhibitor.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

FRET-Based Nucleosome Repositioning Assay

This in vitro assay is used to measure the chromatin modulatory activity of Mi-2β and the inhibitory effect of this compound.

-

Principle : This assay utilizes Förster Resonance Energy Transfer (FRET) to detect changes in the position of nucleosomes, which is a direct measure of chromatin remodeling activity.

-

Methodology :

-

Prepare a substrate consisting of nucleosomes labeled with a FRET donor and acceptor pair.

-

Incubate the labeled nucleosomes with recombinant Mi-2β in the presence of ATP.

-

In parallel, set up reactions containing Mi-2β, ATP, and varying concentrations of this compound.

-

Measure the FRET signal over time. A change in FRET indicates nucleosome repositioning.

-

The inhibitory activity of this compound is calculated as the fold change in Mi-2β activity compared to a vehicle control.[4]

-

Caption: Workflow for the FRET-based nucleosome repositioning assay.

ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing)

ATAC-seq is employed to determine how this compound, through its inhibition of Mi-2β, alters chromatin accessibility, particularly at the sites of Interferon-Stimulated Genes.

-

Principle : This technique uses a hyperactive Tn5 transposase to insert sequencing adapters into accessible regions of chromatin. The resulting DNA fragments are then sequenced to map regions of open chromatin across the genome.

-

Methodology :

-

Treat melanoma cells with either a vehicle control or this compound.

-

Isolate nuclei from the treated cells.

-

Incubate the nuclei with the Tn5 transposase, which will fragment the DNA in open chromatin regions and ligate sequencing adapters.

-

Purify the DNA fragments.

-

Perform PCR to amplify the library of DNA fragments.

-

Sequence the library using next-generation sequencing.

-

Align the sequencing reads to a reference genome to identify regions of accessible chromatin.

-

Compare the chromatin accessibility profiles of control and this compound-treated cells, focusing on the promoter regions of ISGs.[1][3]

-

Flow Cytometry for Immune Cell Profiling

This technique is used to quantify the infiltration and activation status of immune cells within the tumor microenvironment following treatment with this compound.

-

Principle : Flow cytometry uses fluorescently labeled antibodies to identify and quantify different cell populations based on the expression of specific cell surface and intracellular markers.

-

Methodology :

-

In preclinical models, treat tumor-bearing mice with this compound in combination with an anti-PD-1 antibody.

-

Excise tumors and prepare single-cell suspensions.

-

Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45 for all immune cells, CD8 for cytotoxic T cells).

-

For activation status, include antibodies against markers like Granzyme B.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of CD8+ T cells within the CD45+ population and the expression of Granzyme B within the CD8+ T cells.[3]

-

Conclusion

This compound represents a promising therapeutic agent that targets the chromatin remodeling machinery to overcome immunotherapy resistance. By inhibiting Mi-2β, it reverses the epigenetic silencing of key immune-stimulating genes, thereby enhancing the efficacy of immune checkpoint inhibitors. The experimental data gathered to date provides a strong rationale for its further development as a novel cancer therapeutic.

References

Initial Toxicity Screening of Z36-MP5 in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for conducting an initial in vitro toxicity screening of Z36-MP5, a novel inhibitor of the chromatin remodeler Mi-2β. This compound has been identified as a promising agent to overcome immunotherapy resistance in melanoma by reactivating the transcription of interferon-γ (IFN-γ)-stimulated genes (ISGs). While preclinical studies suggest a favorable safety profile, rigorous in vitro toxicity assessment is a critical step in its development pathway. This document outlines the core experimental protocols and data presentation standards for such an evaluation.

Data Presentation

A systematic presentation of quantitative data is essential for the clear interpretation and comparison of a compound's cytotoxic effects across different cell lines. The data should be summarized in a tabular format, detailing the cell lines tested, the assay performed, and the resulting toxicity metric, typically the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50).

Note: Extensive searches of publicly available scientific literature and patent databases did not yield specific quantitative data from initial toxicity screenings of this compound in a panel of cell lines. The following table is a template demonstrating how such data should be presented. The values provided are for illustrative purposes only and do not represent actual experimental results for this compound.

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 / GI50 (µM) [95% CI] | Notes |

| A375 | Malignant Melanoma | MTT | 72 | [Placeholder Value] | |

| SK-MEL-28 | Malignant Melanoma | SRB | 72 | [Placeholder Value] | |

| B16-F10 | Murine Melanoma | CellTiter-Glo® | 72 | [Placeholder Value] | |

| MCF-7 | Breast Adenocarcinoma | MTT | 72 | [Placeholder Value] | Non-melanoma control |

| HEK293 | Human Embryonic Kidney | CellTiter-Glo® | 72 | [Placeholder Value] | Non-cancerous control |

| PBMC | Human Peripheral Blood Mononuclear Cells | LDH | 48 | [Placeholder Value] | Assessment of toxicity to immune cells |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro toxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Selected cancer and non-cancerous cell lines

-

This compound, dissolved in a suitable solvent (e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

-

-